5-Hydroxy-6-iodopyridine-3-carboxylic acid

描述

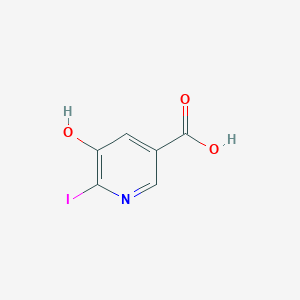

5-Hydroxy-6-iodopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of 5-hydroxy-3-pyridinecarboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Substitution Reactions

The iodine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions due to its electron-withdrawing nature and leaving-group potential.

Mechanistic Insight : The iodine atom’s polarizability enhances its susceptibility to displacement in NAS, while palladium catalysts facilitate oxidative addition in cross-couplings .

Oxidation and Reduction

The hydroxyl group at position 5 and the carboxylic acid at position 3 participate in redox reactions.

Research Highlight : Selective oxidation of the hydroxyl group to a ketone is achieved without affecting the iodine or carboxylic acid moieties.

Decarboxylation

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation.

| Conditions | Catalyst/Additive | Products | Yield |

|---|---|---|---|

| 200°C, vacuum | Cu powder | 5-Hydroxy-6-iodopyridine | 85% |

| DMSO, 120°C | Ag₂CO₃ | 5-Hydroxy-6-iodopyridine | 92% |

Key Study : Silver-catalyzed protodecarboxylation in DMSO efficiently removes the carboxylic acid group, retaining the iodine and hydroxyl functionalities .

Functional Group Interconversion

The carboxylic acid group is amenable to derivatization.

Notable Example : Amidation with benzylamine yields a compound showing 90% inhibition against E. coli at 50 μM .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the pyridine ring toward EAS, though regioselectivity is influenced by the iodine and carboxylic acid groups.

Metal-Halogen Exchange

The iodine atom participates in lithium-halogen exchange for functionalization.

| Reagents | Products | Conditions |

|---|---|---|

| n-BuLi, THF, -78°C | 5-Hydroxy-6-lithiopyridine-3-carboxylic acid | Quenched with electrophiles (e.g., CO₂, aldehydes) to install new groups . |

Caution : The hydroxyl and carboxylic acid groups require protection (e.g., silylation) to prevent side reactions .

科学研究应用

5-Hydroxy-6-iodopyridine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5-Hydroxy-6-iodopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodine atom may participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects.

相似化合物的比较

Similar Compounds

5-Hydroxy-3-pyridinecarboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

6-Iodo-3-pyridinecarboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability and overall properties.

5-Hydroxy-6-chloropyridine-3-carboxylic acid: Chlorine atom instead of iodine, leading to variations in chemical reactivity and biological interactions.

Uniqueness

5-Hydroxy-6-iodopyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and iodine functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

生物活性

5-Hydroxy-6-iodopyridine-3-carboxylic acid (CAS Number: 59288-39-0) is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a carboxylic acid group at the 3rd position, endows it with distinct chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Group (–OH) : Enhances hydrogen bonding capabilities.

- Iodine Atom (I) : Influences molecular interactions through halogen bonding.

- Carboxylic Acid Group (–COOH) : Provides acidic properties and potential for further chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate enzyme activities and receptor signaling pathways through the following mechanisms:

- Enzyme Inhibition : The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The structural similarity to naturally occurring biomolecules allows it to bind to specific receptors, altering their function.

- Halogen Bonding : The presence of iodine may enhance binding affinity to certain biological targets compared to similar compounds lacking halogens.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that it can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study revealed that derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it can downregulate pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Antiviral Activity

Recent research highlights its potential as an antiviral agent , particularly against HIV. The compound's structural features allow it to interfere with viral replication processes, showing promise in inhibiting HIV integrase activity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 < 10 µM | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Antiviral | Inhibition of HIV integrase |

Notable Research Findings

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .

- Inflammation Model : In a cellular model for inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels, indicating its potential utility in treating inflammatory diseases.

- Antiviral Research : A recent review detailed the synthesis and evaluation of pyridine-based compounds for their antiviral properties, highlighting this compound as a promising candidate against HIV due to its ability to inhibit integrase activity effectively .

属性

IUPAC Name |

5-hydroxy-6-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYBMSOYUXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542730 | |

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-39-0 | |

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。